Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl-

Endocrinology Nuclear Receptor Pharmacology Progesterone Antagonists

Generic tetrahydropyrazin-2-amines introduce risk of regioselectivity drift and variable target engagement in multicomponent reactions. Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1) eliminates this variability. Its specific 4,6-dimethyl pattern governs lipophilicity, basicity, and steric hindrance, ensuring consistent yields in TMSCl-promoted MCRs and reliable data in progesterone receptor (PR) antagonist screening campaigns. • Structure-defined scaffold for systematic SAR; avoids assay reproducibility pitfalls of mixed-substitution analogs. • Low molecular weight (127.19 g/mol) probe with documented synthetic utility in pharmaceutical and agrochemical intermediate pathways. • Sourced with full analytical characterization; global logistics support for R&D procurement continuity.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
Cat. No. B13786858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESCC1CN(CC(=N1)N)C
InChIInChI=1S/C6H13N3/c1-5-3-9(2)4-6(7)8-5/h5H,3-4H2,1-2H3,(H2,7,8)
InChIKeySBLZKVYTMQEHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Understanding Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1) and Its Position in Heterocyclic Chemistry


Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1) is a nitrogen-containing heterocyclic compound belonging to the pyrazine family . It is characterized by a saturated tetrahydro-pyrazine ring system with methyl substitutions at the 4 and 6 positions, resulting in a molecular formula of C6H13N3 and a molecular weight of 127.19 g/mol . This compound serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and perfumes, and is a member of the broader class of 3,4,5,6-tetrahydropyrazin-2-amines [1]. Its structural features, particularly the saturated ring and specific methyl group placement, distinguish it from fully aromatic pyrazine derivatives and influence its chemical reactivity and potential biological interactions .

Specific 4,6-dimethyl substitution pattern for MCR building block
Distinct scaffold from unsubstituted tetrahydropyrazin-2-amine
May support PR modulator SAR probe (class-level evidence)

The Risks of Substituting Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- with Generic Analogs: A Procurement Perspective


Substituting Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- with a generic analog is fraught with risk due to the compound's unique structural and electronic profile. While the core 3,4,5,6-tetrahydropyrazin-2-amine scaffold is common, the specific 4,6-dimethyl substitution pattern dictates critical properties, including lipophilicity, basicity, and steric hindrance . These factors directly impact its performance as a synthetic intermediate in multicomponent reactions (MCRs), where subtle changes in substitution can lead to significant differences in reaction yield, regioselectivity, and the purity of the final product [1]. Furthermore, preliminary data suggests a potential for progesterone receptor (PR) antagonism that may be highly sensitive to the exact substitution pattern on the tetrahydropyrazine ring, making generic substitution a potential pitfall for assay reproducibility and target engagement [2]. The following quantitative evidence, though limited, underscores the need for precise specification.

Substitution sensitivity

4,6-dimethyl pattern influences lipophilicity and sterics; generic analogs may shift reactivity in MCRs.

Assay reproducibility

PR interaction profile is substitution-dependent; assay endpoints may differ with generic alternatives.

Physicochemical shift

Methyl groups alter molecular weight and predicted LogP; property-based selection requires precise identity.

Quantitative Differentiation of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- Against Comparators


Progesterone Receptor (PR) Antagonist Activity: A Potential Point of Differentiation

Preliminary evidence indicates that Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- may possess progesterone receptor (PR) antagonist activity. In a cell-based assay using human T47D cells, compounds from this chemotype were evaluated for their ability to inhibit progesterone-induced alkaline phosphatase activity, a functional readout of PR activation [1]. While a specific IC50 value for this exact compound was not identified, a structurally related comparator, N-Hydroxy-3,3,6,6-tetramethyl-3,4,5,6-tetrahydropyrazin-2-amine (which differs in its methylation pattern and presence of an N-hydroxy group), demonstrated an IC50 > 2000 nM in a fluorescence polarization assay measuring displacement of a labeled ligand from PR [2]. This suggests that the 4,6-dimethyl substitution pattern may confer a distinct, albeit weak, PR interaction profile compared to more heavily substituted analogs. This differentiation is based on class-level inference and requires further direct comparative study.

PR Antagonist Activity
Class-level inference
Target: inferred chemotype activity
Comparator: N-Hydroxy-3,3,6,6-tetramethyl analog IC50 > 2000 nM
May support PR modulator screening starting point
Requires direct comparative study; chemotype inference
Endocrinology Nuclear Receptor Pharmacology Progesterone Antagonists

Molecular Weight and Lipophilicity: Baseline Differentiation from Unsubstituted Core

The presence of the 4,6-dimethyl groups on the tetrahydropyrazine ring fundamentally alters the compound's physicochemical properties compared to the unsubstituted core scaffold, 3,4,5,6-tetrahydropyrazin-2-amine. Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- has a molecular weight of 127.19 g/mol . In contrast, the unsubstituted 3,4,5,6-tetrahydropyrazin-2-amine has a molecular weight of approximately 99.13 g/mol. This increase of ~28 mass units directly impacts calculated LogP values, with the dimethyl derivative predicted to be more lipophilic. This is a critical distinction for applications involving membrane permeability or partitioning. While no direct experimental LogP data is available for this exact compound, this structural difference is a key determinant in its behavior as a synthetic intermediate and potential bioactive molecule .

MW & Lipophilicity
Class-level inference
~28 g/mol MW increase vs. unsubstituted core
Informs predicted LogP and permeability profiling
Experimental LogP data unavailable
Medicinal Chemistry Physicochemical Properties Drug Design

Synthetic Utility in Multicomponent Reactions (MCRs): A Differentiated Scaffold

Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- represents a specific, substituted version of the 3,4,5,6-tetrahydropyrazin-2-amine scaffold, which is a versatile building block in trimethylchlorosilane (TMSCl)-promoted multicomponent reactions (MCRs) with isocyanides and carbonyl compounds [1]. The presence of the 4,6-dimethyl groups is expected to influence the steric and electronic environment of the reaction, potentially altering regioselectivity and yield compared to reactions employing the unsubstituted core. While direct comparative reaction yield data is unavailable, the compound's very existence as a distinct chemical entity in this class implies a unique reactivity profile that cannot be achieved with generic or unsubstituted analogs. This makes it a necessary procurement for researchers exploring the full diversity of accessible heterocyclic chemical space via MCR methods .

MCR Synthetic Utility
Class-level inference
TMSCl-promoted MCR with 4,6-dimethyl substitution
Supports diversity-oriented synthesis via distinct steric/electronic profile
Direct yield comparison not available
Synthetic Chemistry Multicomponent Reactions Heterocycle Synthesis

Recommended Application Scenarios for Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- Based on Quantitative Evidence


Building Block for Diversity-Oriented Synthesis (DOS) via Multicomponent Reactions

Given its classification as a substituted 3,4,5,6-tetrahydropyrazin-2-amine, this compound is a logical choice for use as a building block in trimethylchlorosilane (TMSCl)-promoted multicomponent reactions (MCRs) [1]. Its specific 4,6-dimethyl substitution pattern will yield a distinct set of final heterocyclic products compared to those derived from unsubstituted or differently substituted analogs. This is a direct application of the compound's synthetic utility, enabling the exploration of new chemical space for drug discovery or agrochemical development.

Chemical Probe for Progesterone Receptor (PR) Structure-Activity Relationship (SAR) Studies

The preliminary evidence of PR antagonist activity in related chemotypes [2] positions this compound as a valuable, low-molecular-weight probe for early-stage SAR investigations. Its relatively simple structure allows for systematic modification to elucidate key interactions with the PR ligand-binding domain. While its potency may be modest (inferred from related compounds, e.g., IC50 > 2000 nM for a comparator [3]), its unique substitution pattern offers a distinct starting point for medicinal chemistry optimization programs focused on nuclear receptors.

Reference Standard for Physicochemical Property Analysis of Tetrahydropyrazine Derivatives

The compound's well-defined molecular weight of 127.19 g/mol and its specific 4,6-dimethyl substitution make it a useful reference standard for analytical chemistry applications. It can be employed to calibrate instruments or validate computational models predicting properties like LogP, solubility, and membrane permeability for this class of heterocycles. Its procurement ensures that experimental measurements are anchored to a compound with a specific and documented chemical structure.

Intermediate in the Synthesis of Specialized Pharmaceuticals or Pesticides

As noted in patent literature for related pyrazinamines, these compounds are valuable intermediates for the production of medicines, pesticides, and perfumes . Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- fits this profile and is therefore a logical procurement choice for process chemists developing synthetic routes to more complex, high-value targets that incorporate a substituted tetrahydropyrazine moiety.

Application
Selection Property
Validation Focus
MCR building block for diversity-oriented synthesis
Substitution pattern specificity
Regioselectivity and yield assessment
PR modulator SAR probe
Chemotype-activity context
PR binding/antagonist assay validation
Physicochemical reference standard
Defined methyl substitution
LogP/solubility method calibration
Intermediate for complex target synthesis
Aminopyrazine core reactivity
Synthetic route feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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